molecular formula C8H14O5 B128871 Diethyl 2-hydroxy-2-methylmalonate CAS No. 58567-05-8

Diethyl 2-hydroxy-2-methylmalonate

Cat. No.: B128871
CAS No.: 58567-05-8
M. Wt: 190.19 g/mol
InChI Key: OWMISHFPOIGEQE-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-2-methylmalonate is a chemical compound with the molecular formula C8H14O5 . It is a derivative of malonic acid .


Synthesis Analysis

The synthesis of this compound involves the use of Ethyl methylmalonate . The synthetic route also involves the use of other compounds such as cadmium (2+), car… and Diethyl ketomalonate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14O5 . It has a molecular weight of 190.19400 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

  • Fluorination of α-Hydroxyesters : Diethyl 2-alkyl-2-hydroxymalonates react with DAST, primarily at the ester carbonyl. This reaction is utilized in synthesizing polyfluorinated indoles and other fluorinated compounds (Lepri, Buonerba, Maccaroni, Goracci, & Ruzziconi, 2015).

  • Synthesis of Pyrazolopyrimidopyrimidines : Diethyl ethoxy-methylenemalonate is used to synthesize pyrazolopyrimidopyrimidines, which have antimicrobial properties. This synthesis involves reactions with 1substituted 3-(methylthio) 3H-pyrazolo [3,4-d]pyrimidine-4-amines (Rina, Nirmal, & Vivek, 2018).

  • Starting Material for Heterocycles : Diethyl ethoxymethylenemalonate is used as a starting material for synthesizing various heterocycles like pyrazole, pyrimidine, and quinoline (Ya, 2013).

  • Michael Addition : It is involved in the Michael addition reaction, for example, with ethyl crotonate, to form various derivatives like diethyl α-ethoxycarbonyl-β,γ - dimethylglutarate (Simamura, Inamoto, & Suehiro, 1954).

  • Synthesis of Fluorinated Compounds : Diethyl 2-fluoromalonate ester, a related compound, is used in synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives (Harsanyi, Sandford, Yufit, & Howard, 2014).

  • Hydrogen Bonding Studies : Research has been conducted on the hydrogen bonding due to regioisomerism in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

  • Enantioselective Hydrolysis : An improved process for enantioselective hydrolysis of prochiral 2-aryl-2-alkyl-disubstituted diethyl malonates was developed using pig liver esterase (María, Kossmann, Potgrave, Buchholz, Trauthwein, May, & Gröger, 2005).

  • Synthesis of Chiral Substrates : Diethyl malonates have been used to synthesize chiral substrates for specific enzyme reactions, such as serine hydroxymethyltransferase (Thomas & Gani, 1991).

Safety and Hazards

The safety data sheet for a related compound, Diethyl methylmalonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Diethyl 2-hydroxy-2-methylmalonate is a derivative of malonic acid, which is a vital intermediate in the metabolism of fat and protein . The primary targets of this compound are the enzymes involved in these metabolic pathways.

Mode of Action

The compound is involved in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

The malonic ester synthesis is a key biochemical pathway affected by this compound. This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids . The compound can also cause the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .

Pharmacokinetics

It’s known that the compound has a boiling point of 1216-1218 °C (Press: 28 Torr), a density of 10949 g/cm3, and is soluble in chloroform . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the production of substituted acetic acids through the malonic ester synthesis . These acids play a crucial role in various biochemical processes, including the metabolism of fats and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a specific boiling point . Furthermore, its solubility in different solvents can impact its bioavailability and interaction with its targets .

Biochemical Analysis

Biochemical Properties

Diethyl 2-hydroxy-2-methylmalonate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of malonic acid derivatives. Additionally, this compound can participate in condensation reactions with other biomolecules, forming more complex structures. These interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key metabolic enzymes, thereby altering the metabolic flux within cells. For instance, its interaction with enzymes involved in the Krebs cycle can lead to changes in energy production and overall cellular metabolism. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate conversion. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, this compound may undergo hydrolysis, leading to the formation of malonic acid and ethanol. Long-term studies have shown that its effects on cellular function can persist, with potential implications for cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may enhance certain metabolic pathways and improve cellular function. At higher doses, it can exhibit toxic effects, leading to cellular damage and impaired organ function. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of malonic acid derivatives. It interacts with enzymes such as malonyl-CoA synthetase and malonyl-CoA decarboxylase, which play key roles in fatty acid metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The distribution of this compound can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. Within these organelles, this compound can interact with key enzymes and regulatory proteins, modulating their activity and influencing cellular metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action .

Properties

IUPAC Name

diethyl 2-(hydroxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMISHFPOIGEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974119
Record name Diethyl (hydroxymethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58567-05-8
Record name Diethyl hydroxymethylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058567058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (hydroxymethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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